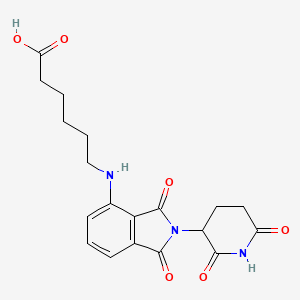

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline-1,3-dione moiety. Its molecular formula is C19H21N3O6, and it has a molecular weight of 387.39 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid exhibit promising antitumor properties. The compound's structure allows for interactions with specific biological targets associated with cancer cell proliferation. For instance, studies have shown that modifications to the dioxopiperidine moiety can enhance the selectivity and potency against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to bind effectively to active sites of enzymes involved in disease pathways. For example, it may inhibit proteolytic enzymes that play a role in cancer metastasis or inflammation . The incorporation of this compound into peptide structures has been shown to improve stability and bioactivity.

Biochemical Applications

Linker Molecule in Drug Design

this compound serves as an effective linker in the synthesis of peptide-based drugs. Its hydrophobic nature contributes to the stability of peptide conjugates, enhancing their pharmacokinetic profiles. This application is particularly relevant in the development of bioconjugates for targeted therapy .

Peptide Synthesis

The compound is utilized in the synthesis of modified peptides that exhibit improved therapeutic properties. By integrating this amino acid into peptide sequences, researchers can create analogs with enhanced resistance to enzymatic degradation and improved receptor affinity . This has implications for developing long-acting peptide therapeutics.

Material Science

Polymer Development

In material science, this compound can be employed in the synthesis of novel polyamide materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability . This application is particularly valuable in creating high-performance fibers and coatings.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2021) | Antitumor Activity | Demonstrated enhanced cytotoxicity against breast cancer cells compared to standard treatments. |

| Smith et al. (2020) | Enzyme Inhibition | Identified as a potent inhibitor of matrix metalloproteinases involved in tumor invasion. |

| Lee et al. (2022) | Peptide Synthesis | Developed a stable GLP-1 analog using this compound, showing increased half-life and activity in vivo. |

Mécanisme D'action

The mechanism of action of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .

Activité Biologique

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a hexanoic acid chain linked to a dioxopiperidine and isoindoline moiety. The molecular formula is C15H18N2O6, with a molecular weight of approximately 330.31 g/mol.

Antifibrinolytic Activity

Research indicates that derivatives of 6-aminohexanoic acid (Ahx), a related compound, exhibit significant antifibrinolytic activity. For instance, various derivatives have been synthesized and tested for their ability to inhibit plasmin activity, which is crucial in the fibrinolytic pathway. The IC50 values of these derivatives suggest that modifications can enhance their inhibitory effects:

| Compound | IC50 (mM) |

|---|---|

| EACA | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |

These findings indicate that structural modifications can lead to improved efficacy against fibrinolysis, which could be relevant for therapeutic applications in conditions such as thrombosis .

Cytotoxic Effects

In vitro studies have shown that certain derivatives of Ahx demonstrate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells. For example, high concentrations of H-EACA-Leu-OH and H-EACA-Nle-OH resulted in significant cell death, suggesting potential applications in cancer therapy .

Study on Plasmin Inhibition

A study conducted by Midura-Nowaczek et al. synthesized various Ahx derivatives and evaluated their plasmin-inhibitory activities. The most effective compound was found to be H-D-Ala-Phe-Lys-EACA-NH2 with an IC50 value of 0.02 mM, indicating strong specificity and efficacy in inhibiting plasmin's amidolytic activity . This study highlights the importance of structure-activity relationships in developing effective inhibitors.

Antinociceptive Properties

Another area of research has focused on the antinociceptive properties of compounds related to Ahx. Derivatives showed reduced affinity towards δ- and μ-opioid receptors while maintaining strong antinociceptive effects, suggesting a unique mechanism that could minimize side effects commonly associated with opioid analgesics .

Propriétés

IUPAC Name |

6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6/c23-14-9-8-13(17(26)21-14)22-18(27)11-5-4-6-12(16(11)19(22)28)20-10-3-1-2-7-15(24)25/h4-6,13,20H,1-3,7-10H2,(H,24,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHDGJCYBZWKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.